
Dspe-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide (DSPE-NHS) is a biologically active phospholipid molecule. It is widely used in the field of nanotechnology and drug delivery due to its ability to form stable liposomes and micelles. The compound consists of a hydrophobic DSPE tail and a hydrophilic NHS head, making it an ideal candidate for creating amphiphilic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
DSPE-NHS is synthesized by reacting 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
DSPE-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to conjugate this compound with proteins, peptides, and other biomolecules.
Common Reagents and Conditions
The reaction between this compound and primary amines typically occurs in a buffered aqueous solution at a pH range of 7-9. Common reagents include triethylamine and dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours .
Major Products
The major product of the reaction between this compound and a primary amine is a DSPE-conjugated biomolecule. This product retains the amphiphilic properties of DSPE, making it suitable for forming liposomes and other nanostructures .
Scientific Research Applications
DSPE-NHS has a wide range of applications in scientific research:
Chemistry: It is used to create functionalized liposomes for drug delivery and imaging applications.
Biology: this compound is employed in the conjugation of biomolecules, such as antibodies and peptides, to liposomes for targeted delivery.
Medicine: In the medical field, this compound is used to develop liposomal formulations for the delivery of chemotherapeutic agents and other drugs.
Industry: this compound is utilized in the production of nanocarriers for various industrial applications, including cosmetics and food technology.
Mechanism of Action
The mechanism of action of DSPE-NHS involves the formation of stable amide bonds with primary amines. This reaction allows this compound to conjugate with various biomolecules, enhancing their stability and solubility. The amphiphilic nature of this compound enables it to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): Similar to DSPE-NHS, DSPE-PEG is used to create liposomes and micelles.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-maleimide (DSPE-Mal): This compound contains a maleimide group, which reacts with thiol groups instead of primary amines.
Uniqueness
This compound is unique due to its reactive NHS ester group, which allows for efficient conjugation with primary amines. This property makes it highly versatile for creating functionalized liposomes and nanocarriers for targeted drug delivery and imaging applications .
Properties
Molecular Formula |
C49H89N2O13P |
|---|---|
Molecular Weight |
945.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(55)60-41-43(63-48(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-62-65(58,59)61-40-39-50-44(52)35-38-49(57)64-51-45(53)36-37-46(51)54/h43H,3-42H2,1-2H3,(H,50,52)(H,58,59)/t43-/m1/s1 |
InChI Key |
WTEHXKGZZJYCSX-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)ON1C(=O)CCC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
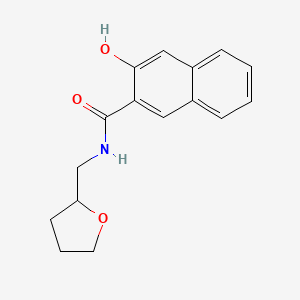
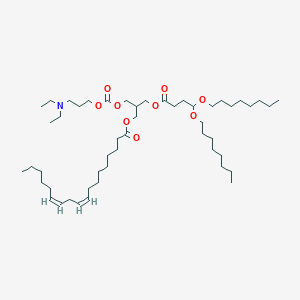

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
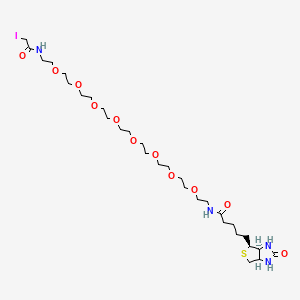
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
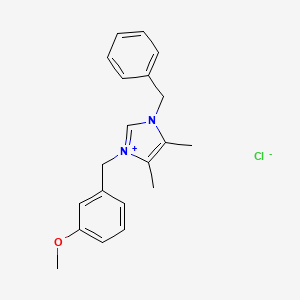
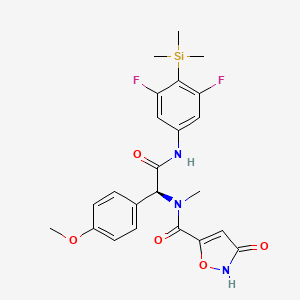
![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)
